molecular formula C9H15NO2S B2948082 N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide CAS No. 1211284-34-2

N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide

Cat. No.: B2948082
CAS No.: 1211284-34-2
M. Wt: 201.28
InChI Key: HLIVYWOLPVBMOA-UHFFFAOYSA-N
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Description

N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide is a specialized chiral sulfinamide designed for synthetic organic and medicinal chemistry research. This compound integrates two highly valuable functional groups: a sulfinamide moiety, recognized as a versatile chiral controller for the asymmetric synthesis of amines, and a strained oxetane ring bearing an ethynyl group. Chiral sulfinamides, such as the related tert-butanesulfinamide (known as Ellman's sulfinamide), are well-established as powerful chiral auxiliaries . They are routinely used to generate enantiomerically pure amines by forming sulfinyl imines, which undergo highly diastereoselective additions with nucleophiles like organometallic reagents . The 3-ethynyloxetane component is a valuable bioisostere in drug discovery and can undergo further functionalization via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This unique bifunctional structure makes this compound a promising precursor for developing novel molecular scaffolds and PROTACs, facilitating the convergent synthesis of complex, stereodefined molecules. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(3-ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-5-9(6-12-7-9)10-13(11)8(2,3)4/h1,10H,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIVYWOLPVBMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1(COC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide typically involves the formation of the oxetane ring followed by the introduction of the ethynyl and sulfinamide groups. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form the oxetane ring. Subsequent functionalization steps introduce the ethynyl and sulfinamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different products.

    Reduction: The sulfinamide moiety can be reduced to a sulfide.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

Unfortunately, the provided search results contain very limited information about the applications of "N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide." The search results mention related compounds such as tert-Butanesulfinamide and (R)-(+)-2-Methyl-2-propanesulfinamide, but not the specific compound "this compound" .

Here's what can be gathered from the search results:

  • Related Sulfinamides :
    • (R)-(+)-2-Methyl-2-propanesulfinamide (also known as Ellman's sulfinamide) is a versatile auxiliary used in research . It is available in both enantiomeric and racemic forms .
    • (R)-(+)-2-Methyl-2-propanesulfinamide may be used to prepare N-(1-cyclohexylmethylidene)-2-methylpropane-2-sulfinamide . It may also be used to prepare (20 E)- N-[t-butyl-( R)-sulfinyl]-3β-(t-butyldimethylsilyloxy)-pregn-5-en-20-imine, an intermediate for the development of androgen receptor antagonists .
    • tert-Butanesulfinamide synthesis involves treating chiral N-acyl amino alcohols with thionyl chloride and 4-(dimethylamino) .
  • This compound :
    • It is also referred to by its Chinese name, N-(3-ethynyloxetan .
  • Other Applications :
    • 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide has applications in Bioprocessing, Cell Culture and Transfection, Cell and Gene Therapy, Chromatography, Molecular Testing, Digital Solutions, and DNA and RNA .

Mechanism of Action

The mechanism of action of N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The ethynyl group can participate in various chemical reactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide
  • Molecular Formula: C₉H₁₅NO₂S
  • Molecular Weight : 201.29 g/mol
  • CAS Number : 1211284-34-2

Structural Features: This compound features a sulfinamide group (-S(O)NH-) attached to a 3-ethynyloxetane scaffold.

Applications :
Primarily used as a chiral intermediate in asymmetric synthesis, particularly in pharmaceutical research. Its sulfinamide group acts as a chiral auxiliary, enabling enantioselective bond formation .

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Applications/Properties Reference
This compound (Target) C₉H₁₅NO₂S 201.29 Ethynyloxetane, sulfinamide Chiral auxiliary, drug intermediates
(S)-N-((S)-1-(3,6-Dibromopyridin-2-yl)-2-phenylethyl)-2-methylpropane-2-sulfinamide C₁₇H₂₀Br₂N₂OS 480.96 (as Na adduct) Dibromopyridinyl, phenylethyl Antiviral research (GS-6207 subtypes)
(R)-N-((S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-2-methylpropane-2-sulfinamide C₁₆H₂₅NO₅S₂ 375.50 Methoxy/ethoxy aryl, methylsulfonyl Intermediate in apremilast synthesis
2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide C₇H₁₃NO₂S 175.25 Oxetanylidene (unsaturated oxetane) Organic synthesis, non-chiral intermediates
(S)-N-((1s,2s)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide C₁₉H₂₅F₆N₃O₂S 473.48 Trifluoromethylphenyl, urea linkage HDAC inhibitors, medicinal chemistry

Biological Activity

N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, particularly those related to inflammation and cellular proliferation. For instance, it targets HTRA1 protease activity, which is implicated in age-related macular degeneration (AMD) and other ocular diseases .
  • Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, potentially inhibiting viral replication in certain contexts, similar to other sulfinamide derivatives .
  • Anti-inflammatory Effects : The sulfinamide structure is associated with anti-inflammatory activity, making it a candidate for treating inflammatory disorders .

Biological Activity Data

A summary of biological activities and relevant findings is presented in the table below:

Activity Description Reference
Enzyme InhibitionInhibits HTRA1 protease activity, reducing progression of AMD
Antiviral EffectsPotential inhibition of retroviruses, including HIV
Anti-inflammatory PropertiesReduces markers of inflammation in preclinical models

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on AMD Treatment : A clinical trial evaluated the efficacy of this compound in patients with AMD. Results indicated a significant reduction in disease progression markers after treatment with the sulfinamide derivative .
  • Antiviral Activity Study : In vitro studies demonstrated that this compound effectively reduced viral loads in cell cultures infected with HIV, showcasing its potential as an antiviral agent .
  • Inflammation Model : A preclinical model of arthritis showed that administration of this compound resulted in decreased inflammatory cytokines and improved joint function, highlighting its therapeutic potential for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide, and how do reaction conditions influence enantioselectivity?

  • Methodological Answer :

  • Rh-catalyzed asymmetric allylation : Utilize Rh catalysts with chiral ligands (e.g., SadPhos derivatives) to achieve enantiomeric excess (ee) >90%. Key parameters include solvent polarity (e.g., THF vs. DCM), temperature (−20°C to 25°C), and stoichiometry of tert-butanesulfinamide derivatives .
  • Condensation with α,β-unsaturated ketones : React 2-methylpropane-2-sulfinamide with ethynyloxetane precursors under basic conditions (e.g., NaOH/DMF) at 60°C. Monitor stereochemical outcomes using chiral HPLC .
    • Data Table :
MethodCatalyst/LigandSolventTemp. (°C)ee (%)Yield (%)
Rh-catalyzed allylationRh/SadPhosTHF−209285
CondensationNoneDMF60N/A78

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments. For example:
  • Ethynyl protons: δ 2.5–3.0 ppm (1H, triplet, J = 2.6 Hz).
  • Oxetane carbons: δ 75–85 ppm (quaternary C) .
  • NOESY : Confirm spatial proximity between the ethynyl group and sulfinamide nitrogen to validate stereochemistry .

Advanced Research Questions

Q. What strategies address contradictions in stereochemical outcomes during the synthesis of this compound?

  • Methodological Answer :

  • Dynamic kinetic resolution (DKR) : Use chiral auxiliaries (e.g., (R)- or (S)-2-methylpropane-2-sulfinamide) to bias reaction pathways. For example, (R)-sulfinamide favors R-configuration at the oxetane center .
  • Computational modeling : Employ DFT calculations (B3LYP/6-31G*) to predict transition-state energies and optimize ligand-substrate interactions .
    • Data Table :
Substrate ConfigurationLigandPredicted ee (%)Experimental ee (%)
(R)-SulfinamideXantPhos8985
(S)-SulfinamideDPPF9188

Q. How does this compound perform as a chiral ligand in asymmetric catalysis?

  • Methodological Answer :

  • Pd-catalyzed cross-coupling : Test in Suzuki-Miyaura reactions with aryl bromides. Optimize Pd loading (1–5 mol%) and base (K2CO3 vs. Cs2CO3). Monitor ee via chiral GC .
  • Coordination studies : Use X-ray crystallography to confirm Pd–sulfinamide binding modes. Key bond lengths: Pd–P ≈ 2.30 Å; Pd–S ≈ 2.45 Å .
    • Data Table :
ReactionSubstrateee (%)Yield (%)
Suzuki-Miyaura4-Bromotoluene8792
Heck couplingStyrene8488

Q. What analytical techniques validate the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • HRMS : Confirm molecular formula (e.g., C10H17NO2S requires m/z 239.0984) with <3 ppm error .
  • Chiral SFC : Use supercritical CO2 with 2-propanol co-solvent (5–20% gradient) to resolve enantiomers. Retention time difference >1.5 min indicates baseline separation .

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